molecular formula C23H18N4O3S B12146691 1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12146691
M. Wt: 430.5 g/mol
InChI Key: YJRBQYBRHRJSFK-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: shares structural similarities with other pyrroloquinoxaline derivatives.

    This compound: is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and core structure, which may result in unique interactions with biological targets and distinct chemical reactivity.

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H18N4O3S/c1-30-16-9-7-8-15(14-16)27-22(24)21(31(28,29)17-10-3-2-4-11-17)20-23(27)26-19-13-6-5-12-18(19)25-20/h2-14H,24H2,1H3

InChI Key

YJRBQYBRHRJSFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N

Origin of Product

United States

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